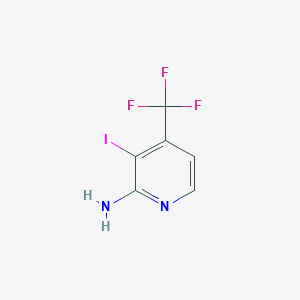

2-Amino-3-iodo-4-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-iodo-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-2-12-5(11)4(3)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLBSUOQHCSPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401272236 | |

| Record name | 3-Iodo-4-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-87-0 | |

| Record name | 3-Iodo-4-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227602-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of a pyridine derivative, such as 4-iodopyridine, using a trifluoromethylating agent like trifluoromethyl iodide

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-iodo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed from these reactions include substituted pyridines, nitro derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-iodo-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

Industry: The compound is used in the development of agrochemicals and materials with unique properties, such as enhanced stability and reactivity.

Wirkmechanismus

The mechanism of action of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and iodo groups can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key structural analogs differ in halogen type (e.g., Cl vs. I), substituent positions, or additional functional groups (e.g., nitro, methoxy). These variations significantly influence physical properties, reactivity, and bioactivity.

Table 1: Structural Comparison of Selected Pyridine Derivatives

Key Observations :

- Positional Isomerism : The trifluoromethyl group at position 4 (target compound) versus position 5 () alters electronic distribution, affecting ring electron density and interaction with biological targets .

Physicochemical and Spectral Properties

Data from analogous compounds highlight trends in spectral signatures and solubility:

Table 2: Spectral and Physical Properties

*Note: The target compound’s IR peaks are inferred from structurally similar compounds ().

- Spectral Trends : The C≡N stretch (~2183 cm⁻¹) and C=O stretch (~1672 cm⁻¹) are consistent across trifluoromethyl-containing derivatives, confirming the stability of these functional groups under synthetic conditions .

Biologische Aktivität

2-Amino-3-iodo-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F3IN, and its structure features a pyridine ring substituted with an amino group, an iodine atom, and a trifluoromethyl group. These substituents significantly influence its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 4-(Trifluoromethyl)pyridine derivatives | Antifungal |

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies have shown that related pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl group may play a crucial role in enhancing the binding affinity to cancer-related targets.

Case Study:

A study involving various pyridine derivatives demonstrated that certain substitutions led to significant cytotoxic effects on human cancer cell lines, indicating potential pathways for further development of anticancer agents .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.

- Receptor Interaction : The amino group may interact with specific receptors, modulating signaling pathways critical for cell survival and growth.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group can disrupt cellular membranes, leading to increased permeability and subsequent cell death.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 3-Iodo-4-(trifluoromethyl)pyridine.

- Reagents : Ammonia or amine sources.

- Conditions : Reaction under controlled temperatures in solvents like dimethylformamide (DMF).

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Notably, the incorporation of different substituents has been explored to improve selectivity and potency against specific biological targets.

Table of Biological Activities

Q & A

Q. Q1. What are the recommended synthetic routes for 2-amino-3-iodo-4-(trifluoromethyl)pyridine, and how can intermediates be characterized?

Methodological Answer:

- Synthetic Pathways : Halogenation and trifluoromethylation are critical. For example, iodination at the 3-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid, followed by amination at the 2-position using ammonia under high pressure . The trifluoromethyl group is typically introduced via cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) using CuI or Pd catalysts .

- Characterization : Use H/F NMR to confirm substitution patterns (e.g., chemical shifts for CF at ~-60 ppm) and LC-MS to verify molecular weight. X-ray crystallography (as in ) resolves structural ambiguities, such as hydrogen bonding between amino and pyridinic nitrogen .

Q. Q2. How should researchers handle solubility and stability challenges during purification?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Recrystallization from ethanol/water mixtures (7:3 v/v) is effective for purification .

- Stability : Store under inert gas (N/Ar) at -20°C to prevent decomposition. Avoid prolonged exposure to light, as iodinated pyridines are prone to photolytic C-I bond cleavage .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported reactivity of the iodo-substituent in cross-coupling reactions?

Methodological Answer:

- Contradiction Analysis : Discrepancies arise from competing pathways (e.g., oxidative addition vs. radical mechanisms). For Suzuki-Miyaura couplings, use Pd(PPh) with CsCO in THF at 80°C to favor selective C-I bond activation over CF degradation .

- Validation : Monitor reactions via F NMR to detect trifluoromethyl group integrity. Compare yields with analogous chloro derivatives (e.g., 2-amino-3-chloro-4-CF-pyridine in ) to assess halogen-specific reactivity .

Q. Q4. How can computational modeling predict regioselectivity in electrophilic substitutions on this scaffold?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model charge distribution. The amino group directs electrophiles to the 5-position (para to CF), while steric hindrance from iodine limits meta substitution .

- Experimental Validation : Perform nitration (HNO/HSO) and compare product ratios with computational predictions. HPLC-MS identifies major/minor isomers .

Q. Q5. What are the applications of this compound in medicinal chemistry, and how does its structure-activity relationship (SAR) compare to analogs?

Methodological Answer:

- SAR Insights : The iodine atom enhances lipophilicity (logP ~2.8) and improves blood-brain barrier penetration compared to chloro analogs. The CF group increases metabolic stability by resisting CYP450 oxidation .

- Biological Screening : Test against kinase targets (e.g., JAK2) using fluorescence polarization assays. Compare IC values with 3-bromo/3-chloro derivatives to quantify halogen effects .

Safety and Compliance

Q. Q6. What safety protocols are critical for handling this compound’s toxic byproducts?

Methodological Answer:

- Byproduct Mitigation : Iodide (I) and HF (from CF degradation) are hazardous. Use Ca(OH) traps for HF neutralization and ion-exchange resins to capture I .

- PPE Requirements : Wear nitrile gloves, sealed goggles, and a respirator with acid gas cartridges. Conduct reactions in fume hoods with HEPA filters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.